1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-ol

Overview

Description

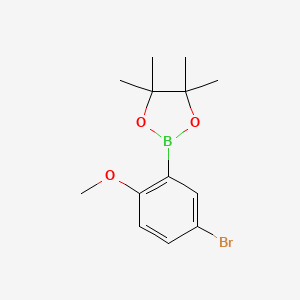

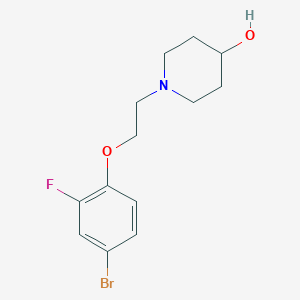

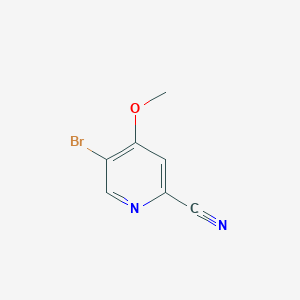

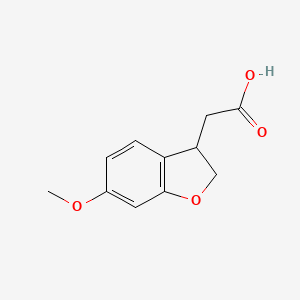

“1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-ol” is a chemical compound with the molecular formula C13H17BrFNO2 and a molecular weight of 318.18 g/mol . It is a derivative of piperidin-4-ol .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C13H17BrFNO2 . This indicates that it contains 13 carbon atoms, 17 hydrogen atoms, 1 bromine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Halogenated Piperidines as σ Receptor Ligands

Halogenated 4-(phenoxymethyl)piperidines, which include compounds similar to the one , have been synthesized and evaluated for their potential as σ receptor ligands. These compounds show promise for in vivo tomographic studies of σ receptors, as demonstrated by high uptake and retention of radioactivity in the brain and other organs known to possess σ receptors. This suggests their utility in exploring the role of σ receptors in various neurological conditions (Waterhouse et al., 1997).

Copolymerization for Advanced Materials

The copolymerization of novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates with styrene has been researched. This process involves compounds with structural similarities to the specified chemical, highlighting their role in the development of advanced materials with potential applications in various industries, from automotive to electronics (Hussain et al., 2019).

Neurological Disorder Treatments

Research on compounds structurally similar to "1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-ol" includes the development of molecules for treating neurological disorders. These compounds, depending on their stereochemistry, exhibit varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, indicating potential applications in treating drug abuse, depression, and attention deficit hyperactivity disorder (Kharkar et al., 2009).

Imaging and Diagnostic Applications

Several studies focus on the synthesis and in vivo evaluation of halogenated piperidines as radiolabeled probes, particularly for sigma-1 receptors. These compounds are explored for their potential in positron emission tomography (PET) imaging, which could significantly advance diagnostic capabilities in neurology and oncology (Zhao et al., 2005).

Chiral Separation Techniques

The enantiomeric resolution of compounds, including those structurally related to the specified chemical, has been studied for their chiral separation on specific chromatography columns. Such research is crucial for the pharmaceutical industry, where the activity, safety, and efficacy of drugs can depend significantly on their chirality (Ali et al., 2016).

properties

IUPAC Name |

1-[2-(4-bromo-2-fluorophenoxy)ethyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrFNO2/c14-10-1-2-13(12(15)9-10)18-8-7-16-5-3-11(17)4-6-16/h1-2,9,11,17H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKPRISJHJEDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCOC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B1528947.png)

![Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1528953.png)